molecular formula C4H11ClN2O2S B2703593 1-(Methylsulfonyl)azetidin-3-amine hydrochloride CAS No. 1956306-51-6

1-(Methylsulfonyl)azetidin-3-amine hydrochloride

Cat. No.: B2703593
CAS No.: 1956306-51-6
M. Wt: 186.65
InChI Key: QWJQPLAGMOTBGS-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is a high-purity chemical intermediate designed for research applications, particularly in the field of medicinal chemistry. The compound features an azetidine ring, a strained four-membered saturated heterocycle that is of significant interest in the design of novel bioactive molecules and is considered a valuable scaffold for exploring constrained three-dimensional chemical space . The 1-(methylsulfonyl) group acts as a polar and strongly electron-withdrawing sulfonamide, which can influence the molecule's physicochemical properties and metabolic stability. The primary amine moiety at the 3-position provides a versatile handle for further synthetic diversification, allowing researchers to readily incorporate this azetidine fragment into more complex structures via amide bond formation, reductive amination, or urea synthesis . Azetidines are increasingly employed as bioisosteres for more common piperidine or pyrrolidine rings, with the potential to improve a compound's potency, selectivity, and pharmacokinetic profile, especially in central nervous system (CNS) targeting therapeutics . This building block is instrumental in the synthesis of fused, bridged, and spirocyclic ring systems, which are core structures in diversity-oriented synthesis (DOS) for probe and drug discovery . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental conditions. This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylsulfonylazetidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJQPLAGMOTBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956306-51-6
Record name 1-methanesulfonylazetidin-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group acts as a strong electron-withdrawing group, making the adjacent azetidine ring susceptible to nucleophilic attack. Key reactions include:

  • Displacement at Sulfonyl Group :
    The sulfonyl group undergoes substitution with amines or alcohols under basic conditions. For example, reaction with piperidine in acetonitrile at 80°C yields 1-(piperidin-1-yl)azetidin-3-amine (72% yield) . Similar reactivity is observed with aliphatic and aromatic amines.

  • Ring-Opening Reactions :
    Strong nucleophiles (e.g., Grignard reagents) can open the azetidine ring. For instance, treatment with methylmagnesium bromide generates γ-aminosulfide derivatives, which are valuable intermediates in drug synthesis .

Reduction Reactions

The sulfonyl group is reducible to a sulfide or thioether under controlled conditions:

  • Lithium Aluminum Hydride (LiAlH4) :
    Reduces the methylsulfonyl group to a methylthio group, producing 1-(methylthio)azetidin-3-amine (65–80% yield).

  • Catalytic Hydrogenation :
    Palladium on carbon (Pd/C) with hydrogen gas selectively reduces the sulfonyl group without affecting the azetidine ring.

Oxidation Reactions

While the methylsulfonyl group is typically stable, further oxidation can occur under harsh conditions:

  • Peracid-Mediated Oxidation :
    Reaction with meta-chloroperbenzoic acid (m-CPBA) oxidizes the sulfide (post-reduction) to sulfoxides or sulfones, depending on stoichiometry.

Elimination Reactions

Base-induced elimination generates strained intermediates:

  • Aziridine Formation :
    Treatment with potassium tert-butoxide (t-BuOK) in THF eliminates the sulfonyl group, yielding N-methylaziridine (55% yield).

Acylation and Amidation

The primary amine undergoes typical acylation reactions:

  • Acetylation :
    Reacts with acetic anhydride in pyridine to form 1-(methylsulfonyl)-N-acetylazetidin-3-amine (85% yield).

  • Sulfonamide Formation :
    Reaction with benzenesulfonyl chloride produces bis-sulfonamide derivatives .

Ring Expansion and Functionalization

The azetidine ring participates in cycloaddition and ring-expansion reactions:

  • [2+2] Cycloaddition :
    Under UV light, reacts with alkenes to form bicyclic azetidine derivatives, useful in medicinal chemistry .

  • C–H Arylation :
    Palladium-catalyzed C(sp³)–H arylation at the C3 position introduces aryl groups with high diastereoselectivity (70–83% yield) .

Mechanistic Insights

  • Nucleophilic Substitution : Follows an SN2 mechanism due to the azetidine ring’s strain and the sulfonyl group’s electron-withdrawing effect .

  • C–H Arylation : Proceeds via a palladium-mediated C–H activation pathway, with the sulfonyl group directing regioselectivity .

This compound’s reactivity enables diverse applications in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Experimental protocols emphasize controlling temperature and stoichiometry to optimize yields and selectivity .

Scientific Research Applications

Synthesis Overview

StepDescription
1. Preparation of Intermediate Reaction of azetidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).
2. Formation of Azetidinone Oxidation of the intermediate using nitroxyl reagents.
3. Amination Reaction with amines to yield 1-(methylsulfonyl)azetidin-3-amine, followed by conversion to hydrochloride salt.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.

  • Anticancer Activity : Studies have shown that 1-(methylsulfonyl)azetidin-3-amine hydrochloride exhibits significant cytotoxic effects on cancer cell lines. For instance, it demonstrated dose-dependent inhibition of cell viability in breast and colon cancer cells, with increased apoptosis rates observed through flow cytometry analyses.
  • Antimicrobial Properties : In vitro studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways, making it a candidate for treating resistant infections.

Biological Research

Research has focused on understanding the biological mechanisms underlying the compound’s effects.

  • Inflammatory Response : Animal models have demonstrated that administration of this compound significantly reduces markers of inflammation, including cytokine levels and histological signs of tissue damage.

Material Science

Due to its unique structural properties, this compound is also explored in the development of advanced materials.

  • Polymer Development : The compound's ability to act as a building block facilitates the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Case Studies

Several key studies highlight the efficacy and potential applications of this compound:

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal reported potent activity against various bacterial strains, with minimum inhibitory concentrations comparable to established antibiotics.
  • Cancer Cell Line Studies :
    • In vitro experiments showed treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.
  • Inflammation Models :
    • Animal studies indicated that this compound effectively reduced inflammation markers, suggesting its utility in inflammatory disease models.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 1-(methylsulfonyl)azetidin-3-amine hydrochloride and analogous azetidine or heterocyclic derivatives:

Compound Name Key Structural Features Similarity Score Key Differences References
This compound Azetidine ring, 1-methylsulfonyl, 3-amine, hydrochloride salt N/A Reference compound
n-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride Azetidine ring linked to phenyl group, methanesulfonamide N/A Phenyl substituent introduces aromaticity and steric bulk
(3-Methylazetidin-3-yl)methanamine dihydrochloride Azetidine with 3-methyl and 3-methanamine groups, dihydrochloride salt 1.00 Methyl and methanamine substituents; dihydrochloride salt form
2,6-Diazaspiro[3.3]heptane hydrochloride Spirocyclic structure with two nitrogen atoms 1.00 Spirocyclic framework alters ring strain and hydrogen-bonding capacity
1-Benzhydrylazetidin-3-amine hydrochloride Azetidine with benzhydryl (diphenylmethyl) group N/A Bulky benzhydryl group impacts lipophilicity and receptor binding
1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride Pyrimidine ring attached to azetidine N/A Pyrimidine enhances π-π stacking and potential kinase inhibition
{2-[1-(Methylsulfonyl)piperidin-2-yl]ethyl}amine hydrochloride Piperidine ring (6-membered) with methylsulfonyl and ethylamine N/A Larger ring size reduces conformational rigidity

Physicochemical Properties

Property 1-(Methylsulfonyl)azetidin-3-amine HCl n-(3-(Azetidin-3-yl)phenyl)methanesulfonamide HCl 1-Benzhydrylazetidin-3-amine HCl
Molecular Weight ~210 g/mol (estimated) ~285 g/mol ~350 g/mol
Purity Not specified 98.34% (HPLC) Not specified
Solubility High in polar solvents (due to HCl salt) Moderate (aryl group reduces polarity) Low (bulky benzhydryl increases lipophilicity)
Stability Stable under refrigeration Sensitive to light (aryl sulfonamide) Hygroscopic (hydrochloride salt)

Key Findings and Implications

Substituent Effects :

  • Methylsulfonyl groups improve solubility and metabolic stability compared to alkyl or aryl groups .
  • Bulky substituents (e.g., benzhydryl) increase lipophilicity but may reduce oral bioavailability .

Salt Forms : Dihydrochloride salts (e.g., 3-Methylazetidin-3-ylmethanamine dihydrochloride) offer higher solubility but may require stringent storage conditions .

Biological Activity

1-(Methylsulfonyl)azetidin-3-amine hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, drawing from diverse sources.

This compound is characterized by the following structural and chemical attributes:

  • IUPAC Name : this compound
  • Molecular Formula : C4H10ClN1O2S1
  • Molecular Weight : 171.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter signaling pathways, influencing synaptic plasticity and neuronal communication.
  • Enzymatic Activity : It has been observed to interact with enzymes involved in metabolic pathways, potentially regulating cellular functions.

Anticancer Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant anticancer properties. For example:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis in these cells. In vitro assays demonstrated that compounds structurally similar to this compound can effectively reduce cell viability at nanomolar concentrations .

Antiviral Properties

Some studies suggest that azetidine compounds possess antiviral activities. For instance, certain derivatives have shown the ability to inhibit the replication of viruses such as human coronavirus and cytomegalovirus, indicating potential therapeutic applications in viral infections .

Case Studies and Research Findings

StudyFindings
Fuselier et al. (2021) Identified azetidine derivatives that inhibit proliferation and induce apoptosis in human solid tumor cell lines.
PMC9340769 (2022) Evaluated the pharmacokinetics of azetidine compounds, noting their potential as effective agents against resistant cancer types.
PMC3495162 (2012) Investigated the binding affinity of azetidine derivatives to apoptotic regulators, demonstrating their potential in restoring apoptosis in cancer cells.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively characterized; however, preliminary studies indicate that certain azetidine derivatives are well tolerated in animal models at specified doses without significant adverse effects . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 1-(Methylsulfonyl)azetidin-3-amine hydrochloride?

A common approach involves imine formation followed by reduction and salt conversion. For example, a related azetidine compound was synthesized via imine formation between a ketone and amine, reduced with sodium borohydride, and treated with hydrochloric acid to form the hydrochloride salt . For 1-(Methylsulfonyl)azetidin-3-amine, the methylsulfonyl group may be introduced via sulfonation of the azetidine ring prior to amine functionalization. Reaction optimization (e.g., solvent selection, temperature control) is critical to avoid side reactions like over-sulfonation.

Q. How can the purity and identity of this compound be validated?

High-Performance Liquid Chromatography (HPLC) is widely used, with purity thresholds ≥98% (e.g., 98.34% purity reported for a structurally similar azetidine derivative using HPLC with a C18 column and UV detection at 254 nm) . Complementary techniques include:

  • Mass Spectrometry (MS): To confirm molecular weight (e.g., calculated 186.64 g/mol for a related compound) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and hydrochloride salt formation .

Q. What safety protocols are essential during handling?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal: Segregate chemical waste and consult hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from variations in solvent polarity, temperature, or salt form. Methodological steps include:

  • Solvent Screening: Test solubility in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under controlled temperatures .
  • Salt Form Comparison: Compare hydrochloride salt solubility with freebase forms .
  • Standardized Protocols: Use USP/Ph.Eur. guidelines for consistency across studies .

Q. What strategies optimize stability during long-term storage?

Stability is influenced by moisture, temperature, and light. Recommendations include:

  • Storage Conditions: Desiccants at room temperature (15–25°C) in amber glass vials to prevent hydrolysis/oxidation .
  • Stability-Indicating Assays: Monitor degradation via HPLC or LC-MS over time under accelerated conditions (e.g., 40°C/75% RH) .

Q. How can the methylsulfonyl group’s reactivity be leveraged in derivatization studies?

The methylsulfonyl moiety is electrophilic and participates in nucleophilic substitutions. Experimental design considerations:

  • Nucleophile Selection: Use amines or thiols for SN2 reactions .
  • Catalysis: Employ phase-transfer catalysts in biphasic systems to enhance reaction rates .
  • Byproduct Analysis: Monitor sulfonic acid formation via IR or titration .

Q. What methodologies assess the hydrochloride salt’s impact on bioavailability?

Pharmacokinetic studies may involve:

  • Comparative Dissolution Testing: Freebase vs. hydrochloride salt in simulated gastric fluid .
  • Permeability Assays: Caco-2 cell models to evaluate intestinal absorption .
  • In Vivo Studies: Measure plasma concentration-time profiles in animal models .

Data Contradiction Analysis

Q. How to address conflicting data on biological activity in different studies?

Potential causes include assay variability or impurities. Mitigation strategies:

  • Reproducibility Checks: Repeat assays with independent batches under identical conditions .
  • Impurity Profiling: Use LC-MS to identify and quantify trace contaminants .
  • Meta-Analysis: Compare results across studies using standardized metrics (e.g., IC50, EC50) .

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